molecular formula C33H50O6 B121966 Ursaoic diprop monoester CAS No. 143070-05-7

Ursaoic diprop monoester

Cat. No.: B121966
CAS No.: 143070-05-7
M. Wt: 542.7 g/mol
InChI Key: BXCDNFMSWNBZGR-USTJOKCASA-N
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Description

Based on nomenclature conventions (IUPAC guidelines ), its name suggests a monoesterified form of a parent acid (e.g., ursaoic acid) with a dipropyl chain. Monoesters, in general, are characterized by a single ester linkage formed via the reaction of an alcohol with a carboxylic acid.

Properties

CAS No.

143070-05-7

Molecular Formula

C33H50O6

Molecular Weight

542.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-(2-carboxyacetyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C33H50O6/c1-19-10-15-33(28(37)38)17-16-31(6)21(27(33)20(19)2)8-9-23-30(5)13-12-24(39-26(36)18-25(34)35)29(3,4)22(30)11-14-32(23,31)7/h8,19-20,22-24,27H,9-18H2,1-7H3,(H,34,35)(H,37,38)/t19-,20+,22?,23-,24+,27-,30+,31-,32-,33+/m1/s1

InChI Key

BXCDNFMSWNBZGR-USTJOKCASA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CC(=O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O

Synonyms

ursa-12-ene-28-oic acid 3-propanedioic acid monoester
ursaoic diprop monoeste

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Monoesters

Compound Class Example Parent Acid/Alcohol Chain Length/Substituents Bioactivity/Function Key Reference
Phthalate Monoesters Mono(2-ethylhexyl) phthalate Phthalic acid + 2-ethylhexanol Branched C8 Endocrine disruption; higher bioactivity than diesters
Borate Diol Monoesters Methyl apiofuranoside borate monoester Apiose + borate Cyclic diol-borate complex Intermediate in dimerization processes
Wax Monoesters Rice bran wax monoesters Long-chain fatty acids + alcohols C48–C64 (rice bran), C56 (carnauba) Industrial coatings; structural rigidity
Ursaoic Diprop Monoester (hypothetical) Ursaoic acid + dipropyl alcohol Propyl chains Presumed metabolic or surfactant roles (inferred)
  • Phthalate Monoesters: Hydrolyzed metabolites of phthalate diesters, exhibiting greater bioactivity due to enhanced cellular uptake and receptor interaction .
  • Borate Monoesters: Serve as transient intermediates in borate-diol complexation, critical for plant cell wall crosslinking .
  • Wax Monoesters: Differ in chain length (e.g., rice bran wax: C48–C64 vs. carnauba wax: C56), impacting melting points and industrial applications .

Metabolic and Environmental Behavior

  • Bioactivity: Monoesters like phthalate monoesters are more bioactive than their diester precursors, with rapid urinary excretion for short-chain variants (e.g., monoethyl phthalate) and fecal excretion for long-chain derivatives .
  • Environmental Stability: Monoester concentrations in soils and aquatic systems correlate with phosphate availability. For example, orthophosphate monoesters in agricultural soils increase with fertilizer application but degrade into diesters under alkaline conditions .

Analytical Challenges

  • NMR Artifacts: Monoester quantification via ³¹P-NMR requires correction for diester degradation products (e.g., α/β-glycerophosphate), which falsely inflate monoester signals .
  • Chromatographic Differentiation: Long-chain wax monoesters (C48–C64) require high-temperature GC-MS for resolution, whereas phthalate monoesters are separable via HPLC .

Q & A

Q. How should researchers statistically validate the significance of this compound’s observed effects in heterogeneous datasets?

  • Methodological Answer : Apply mixed-effects models to account for variability across biological replicates. Use false discovery rate (FDR) correction for high-throughput data (e.g., RNA-seq). For small sample sizes, employ non-parametric tests (Mann-Whitney U) and report effect sizes with 95% confidence intervals .

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